molecular formula C19H16N2O3S B4178650 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B4178650
M. Wt: 352.4 g/mol
InChI Key: JDOUKTPWMVTMJE-UHFFFAOYSA-N
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Description

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a naphthyl group, an amino group, a carbonothioyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the 6-hydroxy-1-naphthylamine. This intermediate is then reacted with carbonothioyl chloride under controlled conditions to form the carbonothioyl derivative. Finally, this intermediate is coupled with 2-methoxybenzoyl chloride to yield the target compound. The reaction conditions often require precise temperature control, typically maintained at low temperatures to prevent decomposition of sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, purification through recrystallization, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids.

Major Products

The major products formed from these reactions include quinone derivatives, thiol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-chlorobenzamide
  • N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-fluorobenzamide
  • N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-bromobenzamide

Uniqueness

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-17-8-3-2-6-15(17)18(23)21-19(25)20-16-7-4-5-12-11-13(22)9-10-14(12)16/h2-11,22H,1H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOUKTPWMVTMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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